molecular formula C29H55N9O8 B14211118 L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- CAS No. 618856-93-2

L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl-

Katalognummer: B14211118
CAS-Nummer: 618856-93-2
Molekulargewicht: 657.8 g/mol
InChI-Schlüssel: WQXOZPRXPDCJTH-JOFXYRRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- is a complex peptide composed of multiple amino acids. This compound plays a significant role in various biological processes due to its unique structure and properties. Each amino acid in the sequence contributes to the overall functionality of the peptide, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the serine and arginine residues.

    Reduction: Reduction reactions can occur at disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Reagents like NHS esters or carbodiimides for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Wirkmechanismus

The mechanism of action of L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to activate glycine receptors and upregulate PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide’s structure allows it to interact with various proteins and enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to interact with various molecular targets and pathways makes it a valuable compound for research and therapeutic development.

Eigenschaften

CAS-Nummer

618856-93-2

Molekularformel

C29H55N9O8

Molekulargewicht

657.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H55N9O8/c1-8-15(5)21(26(43)34-17(7)23(40)35-19(13-39)28(45)46)38-25(42)20(14(3)4)36-27(44)22(16(6)9-2)37-24(41)18(30)11-10-12-33-29(31)32/h14-22,39H,8-13,30H2,1-7H3,(H,34,43)(H,35,40)(H,36,44)(H,37,41)(H,38,42)(H,45,46)(H4,31,32,33)/t15-,16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

WQXOZPRXPDCJTH-JOFXYRRGSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.